4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 392246-40-1
Cat. No.: VC4780987
Molecular Formula: C26H19N3O4S
Molecular Weight: 469.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392246-40-1 |
|---|---|
| Molecular Formula | C26H19N3O4S |
| Molecular Weight | 469.52 |
| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C26H19N3O4S/c30-23-14-15-24(31)29(23)19-10-6-18(7-11-19)25(32)28-26-27-22(16-34-26)17-8-12-21(13-9-17)33-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,27,28,32) |
| Standard InChI Key | BELDEVPPFSMHBS-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a pyrrolidinone ring, a thiazole ring, and a benzamide moiety, making it a subject of interest for biological research.
Structural Features
The molecular formula for 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The compound's structure includes:
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Pyrrolidinone Ring: A five-membered lactam ring, which is a common feature in many biologically active compounds.
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Thiazole Ring: Known for its presence in various pharmaceuticals, contributing to biological activity.
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Benzamide Moiety: Attached to the thiazole ring, this part of the molecule is crucial for its classification as a benzamide derivative.
Synthesis Methods
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves several key steps designed to optimize yield and purity while minimizing by-products. These methods often include reactions that form the thiazole and benzamide components separately before combining them with the pyrrolidinone ring.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions, which are essential for modifying its structure to enhance biological activity or explore its derivatives. Common reactions include:
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Nucleophilic Substitution: Useful for introducing new functional groups.
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Condensation Reactions: Often used to form new bonds between different parts of the molecule.
Biological Activities and Potential Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is of significant interest due to its potential therapeutic applications. Its mechanism of action involves interaction with specific molecular targets within biological systems, which can modulate cellular processes by binding to proteins or enzymes. The precise targets and pathways are often determined through structure-activity relationship studies.
Comparison with Similar Compounds
Research Findings and Future Directions
While specific biological assays and clinical trials for 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide are not extensively documented, its unique structural features suggest potential for therapeutic applications. Further studies are necessary to elucidate its exact mechanisms of action and therapeutic potential. These studies would involve detailed interaction analyses with biological targets to understand how this compound modulates cellular processes.
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